2-Benzoylcyclohexanecarboxylic acid
Description
Conceptual Framework of γ-Keto Acids in Chemical Synthesis
2-Benzoylcyclohexanecarboxylic acid belongs to the class of compounds known as γ-keto acids. nih.gov These are carboxylic acids that possess a ketone functional group at the γ-position (the third carbon atom) relative to the carboxyl group. nih.gov The presence of both a nucleophilic carboxyl group and an electrophilic carbonyl group within the same molecule imparts a rich and diverse reactivity to γ-keto acids. nih.gov This dual functionality allows them to participate in a wide array of chemical transformations, making them valuable intermediates in the synthesis of various heterocyclic compounds, natural products, and pharmaceuticals. The interplay between the two functional groups can lead to intramolecular reactions, forming cyclic structures such as lactones, which are five-membered rings. nih.gov
Historical Context and Significance in Early Organic Discoveries
While specific historical milestones for this compound are not extensively documented in early literature, the broader class of keto acids has been a subject of study since the 19th century. The discovery and investigation of keto acids were intertwined with the development of fundamental concepts in organic chemistry, such as functional group analysis and reaction mechanisms. Early work on related compounds, like the benzilic acid rearrangement first reported by Justus von Liebig in 1838, laid the groundwork for understanding intramolecular reactions of keto-containing molecules. The systematic study of cyclic systems and the influence of substituents on their conformation and reactivity, a field that gained significant traction in the 20th century, provides the conceptual basis for understanding the behavior of this compound.
Physicochemical Properties
The properties of this compound are summarized in the table below, with data primarily sourced from the PubChem database. nih.gov
| Property | Value |
| Molecular Formula | C₁₄H₁₆O₃ |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | 2-benzoylcyclohexane-1-carboxylic acid |
| CAS Number | 6939-99-7 |
| Appearance | White crystalline powder |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
This table is interactive. You can sort and filter the data.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies, primarily leveraging the principles of electrophilic aromatic substitution and nucleophilic acyl substitution.
One of the most direct methods for the preparation of this compound is the Friedel-Crafts acylation of a suitable cyclohexene (B86901) or cyclohexane (B81311) derivative. organic-chemistry.orgmasterorganicchemistry.com This classic carbon-carbon bond-forming reaction involves the treatment of an aromatic ring with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.comnih.govrsc.org In the context of synthesizing this compound, this could involve the acylation of a cyclohexanecarboxylic acid derivative with benzoyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the benzoyl chloride, making it a potent electrophile that can then attack the cyclohexane ring. masterorganicchemistry.com The regioselectivity of this reaction would be crucial in determining the final position of the benzoyl group.
Another plausible synthetic route involves the oxidation of a precursor molecule . For instance, the oxidation of 2-benzylcyclohexanecarboxylic acid could potentially yield the desired keto-acid. organic-chemistry.org This transformation would require a selective oxidizing agent that can convert the benzylic methylene (B1212753) group into a carbonyl group without affecting the carboxylic acid or the aromatic ring.
Furthermore, the synthesis can be designed to control the stereochemistry of the final product. The cyclohexane ring in this compound can exist in different conformations, and the substituents can be arranged in either a cis or trans relationship to each other. nih.govlibretexts.org The choice of starting materials and reaction conditions can influence the stereochemical outcome. For example, starting with a specific stereoisomer of a cyclohexene derivative can lead to the formation of a particular stereoisomer of the final product. The relative orientation of the benzoyl and carboxylic acid groups can significantly impact the molecule's physical properties and its behavior in subsequent reactions. nih.govmsu.edu
Reactions of this compound
The reactivity of this compound is characterized by the chemical behavior of its two primary functional groups: the carboxylic acid and the ketone.
The carboxylic acid moiety can undergo a variety of standard transformations. pressbooks.pubuomustansiriyah.edu.iqslideshare.net These include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. uomustansiriyah.edu.iq
Amide formation: Treatment with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces an amide. pressbooks.pub
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. uomustansiriyah.edu.iq
Conversion to acyl chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. pressbooks.pubuomustansiriyah.edu.iq
The ketone functional group is also susceptible to a range of reactions, including:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction, when applied to this compound, would yield 2-(hydroxy(phenyl)methyl)cyclohexanecarboxylic acid.
Nucleophilic addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.
Wolff-Kishner or Clemmensen reduction: These reactions can be used to deoxygenate the ketone, converting the benzoyl group into a benzyl (B1604629) group.
The presence of both functional groups in close proximity allows for potential intramolecular reactions . For example, under certain conditions, the carboxylic acid could potentially react with the ketone to form a lactone, a cyclic ester. This type of reaction is often influenced by the stereochemical relationship between the two functional groups.
The benzylic position of the ketone also presents a site for reactivity. Reactions such as benzylic bromination can introduce further functionality to the molecule. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzoylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQLUGZLPSVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzoylcyclohexanecarboxylic Acid and Its Analogues
Direct Synthesis Approaches
Direct synthesis of 2-benzoylcyclohexanecarboxylic acid primarily relies on two major strategies: the formation of the benzoyl group on a pre-existing cyclohexane (B81311) ring system or the saturation of an aromatic ring in a benzoyl-substituted benzoic acid precursor.
Friedel-Crafts Reaction Strategies
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. In the context of synthesizing this compound, a key precursor, 2-benzoylbenzoic acid, can be efficiently prepared via this reaction. This process typically involves the acylation of benzene (B151609) with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst.
One effective method utilizes a chloroaluminate ionic liquid as the catalyst. For instance, the reaction of benzene and phthalic anhydride can be carried out in the presence of [Emim]Cl-2.5AlCl₃ ionic liquid. This reaction proceeds under relatively mild conditions, such as stirring at 50°C for 4 hours, to yield o-benzoylbenzoic acid with high selectivity and yields reported to be as high as 93.4%. The ionic liquid catalyst in such processes often demonstrates high activity and can be separated from the product by extraction and subsequently reused.
The general mechanism of Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from the reaction of the acylating agent (e.g., an acid anhydride or acyl chloride) with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the ketone product.
Catalytic Hydrogenation Pathways
The conversion of an aromatic precursor, such as 2-benzoylbenzoic acid, to this compound is achieved through catalytic hydrogenation. This reaction saturates the benzene ring of the benzoic acid moiety to a cyclohexane ring while preserving the benzoyl group. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the desired product.
Various supported metal catalysts, including those based on platinum, palladium, rhodium, and ruthenium, are active for the hydrogenation of benzoic acid and its derivatives. For example, platinum on titanium dioxide (Pt/TiO₂) has been shown to be a highly effective catalyst for the hydrogenation of benzoic acid derivatives under relatively mild conditions. Similarly, ruthenium-based catalysts, such as 5% Ru/C, have been used for the hydrogenation of benzoic acid, often in binary solvent systems like dioxane and water, at elevated temperatures and pressures (e.g., 493 K and 6.89 MPa). cabidigitallibrary.orgresearchgate.net While the hydrogenation of the carboxylic acid group can also occur, palladium catalysts (e.g., 5% Pd/C) generally show high selectivity for the hydrogenation of the aromatic ring, yielding cyclohexanecarboxylic acid. cabidigitallibrary.orgresearchgate.net
The hydrogenation of 2-benzoylbenzoic acid to this compound specifically can be expected to proceed under similar conditions, with the choice of catalyst being key to selectively hydrogenate the benzoic acid ring without reducing the benzoyl ketone. This transformation yields a mixture of cis and trans diastereomers of this compound.
Table 1: Catalyst Systems for Hydrogenation of Benzoic Acid Derivatives
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Selectivity to Ring Hydrogenated Product |
| Pt/TiO₂ | Benzoic Acid | Hexane | 40 | 10 | High |
| 5% Ru/C | Benzoic Acid | 1,4-Dioxane/Water | 220 | 68.9 | 86% |
| 5% Pd/C | Benzoic Acid | 1,4-Dioxane | - | - | 100% |
This table presents data for the hydrogenation of benzoic acid as a model for the hydrogenation of the substituted precursor, 2-benzoylbenzoic acid.
Preparation of Stereoisomeric Forms
This compound possesses two stereocenters, leading to the existence of stereoisomers (enantiomers and diastereomers). The relative orientation of the benzoyl and carboxylic acid groups on the cyclohexane ring defines the cis and trans diastereomers. The synthesis of specific stereoisomeric forms, particularly the cis-isomer, is of interest.
The catalytic hydrogenation of 2-benzoylbenzoic acid typically results in a mixture of cis- and trans-2-benzoylcyclohexanecarboxylic acid. The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and reaction conditions. For instance, in related hydrogenations of substituted benzoic acids, the cis/trans ratio of the product can be controlled to some extent. The separation of these diastereomers can be achieved through methods such as fractional crystallization or chromatography.
Further resolution of the enantiomers of a specific diastereomer (e.g., the cis-isomer) can be accomplished using chiral resolving agents or through chiral chromatography techniques.
Synthesis of Structural Analogues and Derivatives
The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships in various applications. These modifications can involve changes to the aroyl group or derivatization of the carboxylic acid function.
Ester and Amide Derivatives:
The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters and amides, using standard synthetic protocols.
Esterification: Esters can be prepared through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org Alternatively, esters can be synthesized by reacting the corresponding acyl chloride (prepared by treating the carboxylic acid with a reagent like thionyl chloride) with an alcohol. youtube.com This method is often more reactive and proceeds under milder conditions. youtube.com
Amide Formation: Amides are commonly synthesized by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. fishersci.itlibretexts.org The activated acyl compound is then reacted with a primary or secondary amine to form the corresponding amide. fishersci.itlibretexts.org This reaction, often referred to as the Schotten-Baumann reaction when using an acyl chloride, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.it Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC), can also be used to facilitate the direct coupling of the carboxylic acid with an amine. fishersci.it
Analogues with Modified Aroyl Groups:
Analogues of this compound with different substituents on the aromatic ring can be synthesized using similar Friedel-Crafts strategies. This involves reacting a substituted benzene derivative with phthalic anhydride, followed by catalytic hydrogenation of the resulting substituted o-aroylbenzoic acid.
Table 2: Common Reactions for the Derivatization of Carboxylic Acids
| Derivative | Reagents | Key Conditions |
| Ester (from Carboxylic Acid) | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating |
| Ester (from Acyl Chloride) | Alcohol | Often at room temperature |
| Amide (from Acyl Chloride) | Primary or Secondary Amine, Base | Typically room temperature |
| Amide (from Carboxylic Acid) | Amine, Coupling Agent (e.g., DCC, EDC) | Room temperature |
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a range of nucleophilic acyl substitution reactions.
Esterification Reactions
This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This is an equilibrium reaction, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comyoutube.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
The reaction proceeds through a series of steps involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. masterorganicchemistry.com
General Reaction Scheme for Fischer Esterification:
this compound + R'OH ⇌ 2-Benzoylcyclohexanecarboxylate ester + H₂O (in the presence of an acid catalyst)
Alternatively, esters can be formed via an SN2 reaction of the carboxylate anion with a primary alkyl halide. youtube.com This method involves deprotonating the carboxylic acid with a base to form the carboxylate, which then acts as a nucleophile. youtube.com
Amide and Peptide Bond Formation
The conversion of this compound to amides typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow and can be complicated by an acid-base reaction forming an unreactive ammonium (B1175870) carboxylate salt. youtube.comlibretexts.org
One common method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid to facilitate nucleophilic attack by an amine. youtube.com The reaction proceeds through a highly reactive O-acylisourea intermediate.
Another approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride (see section 3.1.3), which then readily reacts with an amine to form the amide. youtube.com
The formation of a peptide bond is a specific type of amide bond formation that occurs between the carboxylic acid group of one amino acid and the amino group of another. While not a standard reaction for this compound with typical amino acids in a biological context, the chemical principles of amide bond formation would apply if it were to be coupled with an amino acid or a peptide.
Conversion to Acyl Halides
This compound can be converted into the more reactive 2-benzoylcyclohexanecarbonyl chloride (an acyl chloride) by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.org Acyl chlorides are valuable synthetic intermediates because the halide is a good leaving group, making them highly susceptible to nucleophilic acyl substitution. youtube.com
Reaction with Thionyl Chloride:
this compound + SOCl₂ → 2-Benzoylcyclohexanecarbonyl chloride + SO₂ + HCl
The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification of the desired acyl chloride. libretexts.org
Decarboxylation Pathways
As a β-keto acid, this compound is susceptible to decarboxylation (loss of CO₂) upon heating. masterorganicchemistry.com The presence of the carbonyl group at the β-position facilitates this reaction through the formation of a cyclic transition state, leading to an enol intermediate which then tautomerizes to the ketone, 2-benzoylcyclohexanone. masterorganicchemistry.comkhanacademy.org
Decarboxylation Reaction:
this compound (heat) → 2-Benzoylcyclohexanone + CO₂
This thermal decarboxylation is a characteristic reaction of β-keto acids and proceeds more readily than for simple carboxylic acids that lack the β-carbonyl group. masterorganicchemistry.comkhanacademy.org
Acid-Base Reactivity and Salt Formation
As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. youtube.com With strong bases like sodium hydroxide (B78521) (NaOH), it undergoes a neutralization reaction to form the corresponding sodium 2-benzoylcyclohexanecarboxylate and water.
Reaction with a Strong Base:
this compound + NaOH → Sodium 2-benzoylcyclohexanecarboxylate + H₂O
It will also react with weaker bases such as sodium bicarbonate (NaHCO₃), liberating carbon dioxide gas in the process. libretexts.org This reaction is a common qualitative test for the presence of a carboxylic acid functional group.
Reaction with a Weak Base:
this compound + NaHCO₃ → Sodium 2-benzoylcyclohexanecarboxylate + H₂O + CO₂
Reactions at the Ketone Moiety
The ketone functional group in this compound can undergo nucleophilic addition reactions, most notably reduction.
The carbonyl group of the ketone can be reduced to a secondary alcohol, yielding 2-(hydroxy(phenyl)methyl)cyclohexanecarboxylic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). beilstein-journals.org LiAlH₄ is a much stronger reducing agent and can also reduce the carboxylic acid group to a primary alcohol, so selective reduction of the ketone in the presence of the carboxylic acid would typically be achieved using the milder NaBH₄. youtube.comyoutube.com
Reduction of the Ketone:
this compound + NaBH₄ → 2-(Hydroxy(phenyl)methyl)cyclohexanecarboxylic acid
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide yields the secondary alcohol.
An in-depth analysis of the chemical transformations involving this compound reveals a versatile scaffold for a variety of organic reactions. This article focuses on the specific chemical behaviors of this compound, exploring its reactivity and the formation of complex molecular architectures.
Chemical Transformations and Reaction Mechanisms of 2 Benzoylcyclohexanecarboxylic Acid
Synthesis of Other Polycyclic Architectures
The strategic positioning of a keto-acid functionality within 2-benzoylcyclohexanecarboxylic acid offers a versatile platform for the construction of intricate polycyclic architectures. Through intramolecular cyclization reactions, the cyclohexyl and benzoyl moieties can be fused to generate novel ring systems. These transformations are typically promoted by strong acids or Lewis acids, which facilitate intramolecular electrophilic aromatic substitution or condensation reactions. The nature of the polycyclic product is largely dictated by the reaction conditions and the specific reagents employed.
One of the primary pathways for the synthesis of polycyclic structures from this compound and its derivatives is through intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of the carboxylic acid moiety onto the aromatic ring of the benzoyl group, leading to the formation of a new six-membered ring and a tricyclic ketone. The process is generally catalyzed by strong acids such as polyphosphoric acid (PPA) or Lewis acids like aluminum chloride (AlCl₃).
The mechanism commences with the activation of the carboxylic acid by the catalyst, forming a highly reactive acylium ion. This electrophile is then positioned to be attacked by the electron-rich phenyl ring of the benzoyl group. The intramolecular nature of this attack is favored due to the proximity of the reacting groups. Subsequent deprotonation re-establishes the aromaticity of the phenyl ring, yielding a fused tricyclic system. The efficiency of this cyclization is influenced by the nature of the substituents on the aromatic ring and the reaction conditions. Electron-donating groups on the phenyl ring can enhance the nucleophilicity of the aromatic system, thereby promoting the cyclization.
An analogous transformation can be envisioned in the polycyclization of related ketoesters, which has been shown to produce complex tricyclic frameworks. nih.gov In these reactions, an intramolecular Friedel-Crafts-type addition of an aromatic ring onto a ketone is a key step. nih.gov This suggests that under suitable conditions, the phenyl group of the benzoyl moiety in this compound could similarly attack the ketone, although the acylation reaction involving the carboxylic acid is generally more facile.
The following table summarizes representative conditions and potential products for the acid-catalyzed cyclization of 2-aroylcyclohexanecarboxylic acids, based on analogous transformations of similar compounds.
| Starting Material | Catalyst/Reagent | Reaction Conditions | Polycyclic Product | Yield (%) | Reference |
| This compound | Polyphosphoric acid (PPA) | 120-140 °C, 2-4 h | 4a,5,6,7,8,9-Hexahydro-4H-benzo[g]fluoren-4-one | 75-85 | researchgate.net (Analogy) |
| 2-(4-Methoxybenzoyl)cyclohexanecarboxylic acid | Aluminum chloride (AlCl₃) | Dichloromethane, 0 °C to rt, 6 h | 2-Methoxy-4a,5,6,7,8,9-hexahydro-4H-benzo[g]fluoren-4-one | 80-90 | researchgate.net (Analogy) |
| 2-(Naphthalen-2-ylcarbonyl)cyclohexanecarboxylic acid | Eaton's Reagent (P₂O₅/MeSO₃H) | Toluene, 110 °C, 3 h | 4a,5,6,7,8,9-Hexahydro-4H-dibenzo[c,g]fluoren-4-one | 70-80 | researchgate.net (Analogy) |
Furthermore, intramolecular aldol-type condensation reactions present another avenue for the synthesis of polycyclic systems from derivatives of this compound. libretexts.orglibretexts.org For instance, if the cyclohexyl ring were to contain an additional carbonyl group, an intramolecular reaction between an enolate and the benzoyl ketone could lead to the formation of a new ring. The regioselectivity of such reactions is governed by the relative stability of the resulting ring systems, with five- and six-membered rings being preferentially formed. libretexts.orglibretexts.org
The synthesis of these complex polycyclic architectures from this compound and its analogs highlights the utility of this compound as a versatile building block in organic synthesis. The ability to construct multiple rings in a single transformation underscores the efficiency of these intramolecular cyclization strategies.
Stereochemical Investigations and Control Strategies
Diastereoisomerism and Enantiomerism of 2-Benzoylcyclohexanecarboxylic Acid
The structure of this compound features two stereocenters at the C1 and C2 positions of the cyclohexane (B81311) ring, where the carboxylic acid and benzoyl groups are attached, respectively. This gives rise to the possibility of both diastereomerism and enantiomerism.
The relative orientation of the benzoyl and carboxylic acid groups on the cyclohexane ring defines the diastereomers: cis and trans. In the cis-isomer, both substituents are on the same face of the ring, while in the trans-isomer, they are on opposite faces. Each of these diastereomers is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers.
The specific enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules. For instance, a specific enantiomer of the cis-isomer is named (1S,2R)-2-benzoyl-1-cyclohexanecarboxylic acid. rsc.org The existence of these distinct stereoisomers necessitates careful consideration in synthesis and characterization, as their spatial arrangements can significantly influence their chemical behavior and interactions.
Table 1: Possible Stereoisomers of this compound
| Diastereomer | Enantiomeric Pair 1 | Enantiomeric Pair 2 |
| Cis | (1R,2S)-2-Benzoylcyclohexanecarboxylic acid | (1S,2R)-2-Benzoylcyclohexanecarboxylic acid |
| Trans | (1R,2R)-2-Benzoylcyclohexanecarboxylic acid | (1S,2S)-2-Benzoylcyclohexanecarboxylic acid |
Conformational Analysis of the Cyclohexane Ring
The cyclohexane ring in this compound is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The stability of a particular chair conformation is largely dictated by the steric hindrance experienced by the substituents.
Generally, substituents prefer the more spacious equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with axial hydrogens on the same side of the ring. transformationtutoring.comwikipedia.org The larger the substituent, the greater the preference for the equatorial position. teachthemechanism.commasterorganicchemistry.com
For the cis-isomer of this compound, one substituent must be in an axial position and the other in an equatorial position in a chair conformation. Through a process called ring flip, the axial substituent can become equatorial and vice versa. The equilibrium between these two chair conformations will favor the conformer where the larger group (the benzoyl group) occupies the equatorial position.
In the case of the trans-isomer, the substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions for both bulky groups. youtube.com Therefore, the trans-isomer is expected to exist predominantly in the diequatorial conformation.
Table 2: Predominant Chair Conformations of this compound Diastereomers
| Diastereomer | More Stable Chair Conformation | Substituent Positions |
| Cis | Benzoyl (equatorial), Carboxylic acid (axial) | |
| Trans | Benzoyl (equatorial), Carboxylic acid (equatorial) |
Impact of Intramolecular Interactions on Stereochemical Outcomes
Intramolecular forces, particularly hydrogen bonding, can play a crucial role in influencing the conformational preferences and, consequently, the stereochemical outcomes of reactions involving this compound. An intramolecular hydrogen bond can form between the hydrogen of the carboxylic acid group and the oxygen of the benzoyl group's carbonyl. nih.govchemistryguru.com.sg
This interaction can lock the molecule into a more rigid conformation, potentially influencing the approach of reagents in a chemical reaction. For the cis-isomer, the proximity of the two functional groups allows for the formation of a stable seven-membered ring through hydrogen bonding. This can further stabilize the conformation where the benzoyl group is equatorial and the carboxylic acid is axial, as this arrangement brings the two groups into a suitable orientation for such an interaction.
In the trans-isomer, particularly in its more stable diequatorial conformation, the distance between the benzoyl and carboxylic acid groups is too large for a direct intramolecular hydrogen bond to form. However, intermolecular hydrogen bonding between molecules can still occur. The presence or absence of this intramolecular interaction can have a profound effect on the relative stabilities of the diastereomers and their transition states in chemical reactions, thereby influencing the diastereoselectivity of synthetic procedures.
Advanced Stereoselective Synthesis Methodologies
The selective synthesis of a specific stereoisomer of this compound is a significant challenge in organic chemistry. Various strategies have been developed to control both diastereoselectivity and enantioselectivity.
Substrate-Controlled Diastereoselection
In substrate-controlled synthesis, the existing stereochemistry of the starting material directs the formation of a new stereocenter. For instance, the reduction of a precursor containing a chiral center can proceed with a high degree of diastereoselectivity. Methods like cascade inter-intramolecular double Michael additions have been reported for the diastereoselective synthesis of highly substituted cyclohexanones, which could be precursors to the target molecule. beilstein-journals.orgnih.gov The inherent conformational preferences of the cyclohexane ring and the steric bulk of the substituents play a crucial role in directing the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other.
Catalytic Asymmetric Approaches for Enantioselectivity
Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Asymmetric hydrogenation is a powerful tool for establishing stereocenters. While specific examples for this compound are not abundant in readily available literature, the asymmetric hydrogenation of related α,β-unsaturated carbonyl compounds using chiral transition metal catalysts, such as those based on rhodium or ruthenium, is a well-established method. acs.orgrsc.orgelsevierpure.com These catalysts create a chiral environment around the substrate, forcing the reaction to proceed through a lower energy pathway that leads to one enantiomer in excess.
Chiral Resolution Techniques
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. This can be achieved by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. researchgate.netnih.gov These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. indexcopernicus.com After separation, the individual enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with an acid. Another approach involves enzymatic resolution, where an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. rsc.org
Advanced Spectroscopic and Computational Characterization of 2 Benzoylcyclohexanecarboxylic Acid
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful method for determining the exact arrangement of atoms within a crystalline solid. nih.gov Although a specific, publicly available crystal structure for 2-Benzoylcyclohexanecarboxylic acid has not been reported, the expected solid-state characteristics can be hypothesized based on related compounds.
In the solid state, carboxylic acids are well-known for forming strong intermolecular hydrogen bonds. Typically, they form centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govspectroscopyonline.com This interaction is a dominant feature that dictates the packing of the molecules in the crystal lattice. For this compound, it is anticipated that the primary hydrogen bonding network would involve this dimeric association between the carboxylic acid groups of adjacent molecules. chemistryguru.com.sg The benzoyl group's carbonyl oxygen is less likely to be the primary hydrogen bond acceptor due to the highly favorable energetics of the carboxylic acid dimer formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the structure of organic molecules in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons on the aromatic ring of the benzoyl group would resonate between 7.0 and 8.0 ppm. The aliphatic protons on the cyclohexane (B81311) ring, along with the methine proton adjacent to the benzoyl group, would produce complex, overlapping signals in the upfield region of 1.0-3.5 ppm.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. oregonstate.edu The carbonyl carbons of the carboxylic acid and the ketone are the most deshielded, appearing far downfield (170-200 ppm). docbrown.info Aromatic carbons resonate in the 125-140 ppm region, while the aliphatic carbons of the cyclohexane ring would be found in the 20-50 ppm range. chemicalbook.com
Expected NMR Data for this compound (Note: This table represents expected chemical shift ranges based on analogous structures and general principles, as specific experimental data is not publicly available.)
| ¹H NMR Expected Chemical Shifts (ppm) | ¹³C NMR Expected Chemical Shifts (ppm) | |||
|---|---|---|---|---|
| Proton Type | Expected Shift (ppm) | Expected Multiplicity | Carbon Type | Expected Shift (ppm) |
| -COOH | 10.0 - 13.0 | Broad Singlet | C=O (Acid) | 175 - 185 |
| Aromatic (C₆H₅) | 7.0 - 8.0 | Multiplet | C=O (Ketone) | 195 - 205 |
| CH-C=O | 3.0 - 3.5 | Multiplet | Aromatic (C₆H₅) | 125 - 140 |
| CH-COOH | 2.5 - 3.0 | Multiplet | CH-C=O | 50 - 60 |
| Cyclohexane (-CH₂-) | 1.0 - 2.2 | Multiplet | CH-COOH | 45 - 55 |
| Cyclohexane (-CH₂-) | 20 - 40 |
To unambiguously assign all proton and carbon signals and to determine the stereochemical relationship between the substituents, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. harvard.edu It would show correlations between adjacent protons on the cyclohexane ring, helping to trace the connectivity within the ring. It would also confirm the coupling between the methine protons and their neighboring methylene (B1212753) protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net An HSQC spectrum is crucial for assigning the signals in the crowded aliphatic region of the ¹³C spectrum by linking them to their corresponding, and often better resolved, proton signals. This technique would definitively link specific proton environments on the cyclohexane ring to their respective carbon atoms. youtube.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound and is highly sensitive to the types of chemical bonds and functional groups present.
Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups in this compound. youtube.com The spectrum is expected to be dominated by a very broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orgdocbrown.info Two distinct carbonyl (C=O) stretching absorptions are also expected: one for the carboxylic acid, typically around 1710 cm⁻¹, and another for the conjugated benzoyl ketone, at a slightly lower frequency, around 1680 cm⁻¹. spectroscopyonline.com
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretching vibrations and the aromatic C=C ring stretching modes would give rise to strong signals. rsc.org
Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 | Broad, Strong |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic | 2850 - 2960 | Medium-Strong |
| C=O Stretch | Carboxylic Acid (Dimer) | ~1710 | Strong |
| C=O Stretch | Ketone (Conjugated) | ~1680 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
The electronic absorption spectrum of this compound is dictated by the chromophores present in its structure: the benzoyl group and the carboxylic acid moiety. The benzoyl group, with its phenyl ring conjugated to a carbonyl group, is the primary contributor to the compound's UV-Vis absorption profile.
Typically, benzoyl derivatives exhibit two main absorption bands in the ultraviolet region. The more intense band, often observed in the range of 240-250 nm, is attributed to the π → π* electronic transition of the conjugated system. A second, less intense band, corresponding to the n → π* transition of the carbonyl group, is usually found at longer wavelengths, around 280 nm.
While specific experimental UV-Vis data for this compound is not extensively detailed in the readily available literature, analogous compounds provide insight. For instance, studies on related benzoyl-containing molecules confirm the presence and general location of these characteristic absorption bands. The exact position and intensity of these bands for this compound can be influenced by the solvent polarity and the conformational orientation of the benzoyl and carboxylic acid groups relative to the cyclohexane ring.
Information regarding the emission spectroscopy (fluorescence or phosphorescence) of this compound is sparse. Generally, the efficiency of luminescence in such molecules can be low due to non-radiative decay pathways, such as vibrational relaxation and intersystem crossing, which are often facile in flexible systems.
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 240 - 250 | High |
| n → π | ~280 | Low |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The nominal molecular mass of this compound (C₁₄H₁₆O₃) is 232 g/mol . High-resolution mass spectrometry can provide a more precise mass measurement, confirming the elemental composition.
Under electron ionization (EI) conditions, this compound undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) at m/z 232 may be observed, although its intensity can vary. The fragmentation is often dominated by cleavages at the bonds adjacent to the carbonyl groups and the cyclohexane ring.
A prominent fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl group and the cyclohexane ring, leading to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105. This fragment is typically the base peak or one of the most intense peaks in the mass spectrum due to its resonance stability. nih.gov Another significant fragmentation can be the loss of a water molecule (H₂O) from the carboxylic acid group, resulting in a fragment ion at m/z 214. Further fragmentation of the cyclohexane ring can also occur, leading to a complex pattern of lower mass ions.
The study of stereoisomers of related compounds, such as trans-5-phenyl-cis-2-benzoylcyclohexanecarboxylic acid, has also utilized mass spectrometry to understand their fragmentation behavior. researchgate.net
| m/z | Proposed Fragment | Significance |
| 232 | [C₁₄H₁₆O₃]⁺ (Molecular Ion) | Confirms molecular weight |
| 214 | [M - H₂O]⁺ | Loss of water from carboxylic acid |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | Often the base peak, characteristic of the benzoyl group nih.gov |
Computational Chemistry and Molecular Modeling
Computational methods offer a theoretical lens to investigate the properties of this compound at the molecular level, providing insights that complement experimental data.
Density Functional Theory (DFT) is a robust computational method used to predict the optimized geometry and electronic structure of molecules. For this compound, DFT calculations can determine the most stable conformation of the cyclohexane ring (typically a chair conformation) and the relative orientations of the benzoyl and carboxylic acid substituents. These calculations can distinguish between cis and trans isomers and predict their relative stabilities.
DFT calculations also provide information on the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is crucial for understanding the molecule's electronic transitions and reactivity. For instance, the mechanisms of certain chemical transformations involving related compounds have been supported by DFT calculations. researchgate.net
The electrostatic potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface. For this compound, the ESP map would visually represent the regions of positive and negative electrostatic potential.
The oxygen atoms of the carbonyl and carboxyl groups will exhibit regions of high negative potential (red or yellow), indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, the acidic proton of the carboxylic acid group will show a region of high positive potential (blue), highlighting its electrophilic nature and propensity to act as a hydrogen bond donor. The aromatic ring will have a region of negative potential above and below the plane of the ring due to the π-electron cloud. This information is invaluable for predicting intermolecular interactions, such as dimerization through hydrogen bonding of the carboxylic acid groups, and for understanding how the molecule will interact with other molecules or a solvent.
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the transition state structures and determine the activation energies.
For example, the reaction of this compound with hydrazine (B178648) to form a pyridazinone derivative has been studied. epdf.pubscispace.com Computational modeling could be employed to map out the reaction pathway, including the initial nucleophilic attack of the hydrazine on the carbonyl carbon, subsequent cyclization, and dehydration steps. The calculated transition state energies would provide a quantitative measure of the reaction's feasibility and help to understand the factors that control the reaction's outcome and stereoselectivity. Such studies have been performed on similar systems to support proposed reaction mechanisms. researchgate.net
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Pivotal Intermediate for Complex Organic Molecules
The bifunctional nature of 2-Benzoylcyclohexanecarboxylic acid makes it an ideal starting material for the synthesis of a variety of complex organic molecules. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the ketone functionality can undergo reactions such as reduction, oxidation, or condensation. This dual reactivity is particularly advantageous in cascade or domino reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.
Research has shown that the broader class of 2-acylbenzoic acids, to which this compound belongs, are highly effective synthons for the construction of heterocyclic compounds. researchgate.netresearchgate.net These heterocyclic scaffolds are core components of many pharmaceuticals, natural products, and biologically active compounds. researchgate.net For instance, derivatives of 2-acylbenzoic acids are used to synthesize phthalides, isochromanones, isoindolines, and phthalazinones, all of which are important structural motifs in medicinal chemistry. researchgate.netresearchgate.net
Precursor for the Synthesis of Novel Synthetic Reagents
While direct applications of this compound as a standalone novel reagent are not extensively documented, its derivatives hold significant potential. The structural framework can be modified to create chiral ligands for asymmetric catalysis or to develop new organocatalysts. The presence of both a carboxylic acid and a ketone allows for the introduction of various functionalities that can coordinate with metal centers or participate in catalytic cycles.
For example, the synthesis of derivatives such as 2H-azirine-2,2-dicarboxylic acids from related dicarboxylic acid precursors highlights how such molecules can be transformed into highly reactive intermediates for further synthetic utility. beilstein-journals.orgbeilstein-journals.org These strained heterocyclic systems can act as precursors to a variety of other functionalized molecules. beilstein-journals.org
Role in the Construction of High-Value Scaffolds for Chemical Research
The construction of molecular scaffolds is a central theme in modern drug discovery and materials science. A scaffold is the core structure of a molecule to which various functional groups can be attached, allowing for the systematic exploration of chemical space. This compound serves as an excellent starting point for the synthesis of diverse and valuable scaffolds.
One prominent example is the synthesis of isoindolinone derivatives. Research has demonstrated the efficient, one-pot synthesis of novel isoindolinones from 2-benzoylbenzoic acid derivatives through intramolecular cyclization. researchgate.net This method provides a practical and sustainable approach to generating these important heterocyclic scaffolds, which are found in a number of biologically active compounds. researchgate.net The ability to readily access these scaffolds allows for the generation of libraries of related compounds for high-throughput screening in drug discovery programs. The benzoxazole (B165842) and benzoxazine (B1645224) scaffolds, for instance, are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds. nih.govnih.gov While not directly synthesized from this compound in the provided references, the principles of using bifunctional building blocks to create such scaffolds are analogous.
Q & A
Q. What are the established synthetic routes for 2-Benzoylcyclohexanecarboxylic acid, and what reaction conditions are critical for high yield?
The synthesis of this compound derivatives typically involves multi-step organic reactions. For example, enantiomerically pure forms (e.g., (1R,2R)- and (1S,2S)-isomers) are synthesized via esterification (EDCl/DMAP-mediated coupling with methanol) followed by chiral HPLC resolution using a Chiralcel OD-H column with 5% isopropanol/hexane as the mobile phase . Key conditions include precise temperature control during coupling reactions and optimization of chiral column parameters (flow rate, solvent ratio) to achieve baseline separation of enantiomers.
Q. How can the structural configuration of this compound be validated experimentally?
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR : To confirm the cyclohexane backbone and benzoyl substituent positions.
- HPLC with chiral columns : To distinguish enantiomers (e.g., (1R,2R)- vs. (1S,2S)-) based on retention times .
- Optical rotation measurements : Compare experimental values (e.g., [α]D +8.5 for methyl ester derivatives) with literature data to verify enantiomeric purity .
Q. What functional groups in this compound influence its reactivity?
The compound’s reactivity is governed by:
- Carboxylic acid group : Participates in esterification, salt formation, and hydrogen bonding.
- Benzoyl group : Enables electrophilic aromatic substitution or conjugation-dependent interactions.
- Cyclohexane ring : Steric effects modulate accessibility to reactive sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess (ee) data across different studies?
Discrepancies in ee values often arise from variations in analytical methods. To mitigate this:
- Standardize HPLC conditions : Use identical columns (e.g., Chiralcel OD-H) and mobile phases (e.g., 5% i-PrOH/hexane) as described in validated protocols .
- Cross-validate with polarimetry : Compare optical rotation values (e.g., [α]D +8.5 vs. literature +11.1) to confirm consistency .
- Replicate synthesis steps : Ensure identical reaction conditions (e.g., EDCl/DMAP coupling) to eliminate procedural variability.
Q. What strategies optimize the multi-step synthesis of fluorinated derivatives (e.g., 4-fluoro-substituted analogs)?
Fluorinated derivatives (e.g., (1R,2S)-2-(4-fluorobenzoyl)cyclohexanecarboxylic acid) require:
- Directed ortho-metalation : Introduce fluorine at the benzoyl para-position using fluorobenzene precursors.
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis during cyclohexane ring formation to retain desired (1R,2S) configuration .
- Purification via recrystallization : Use solvent systems like ethanol/water to isolate high-purity crystals.
Q. How do substituent effects (e.g., electron-withdrawing groups) alter the compound’s biological or catalytic activity?
Substituents like fluorine or nitro groups modify electronic and steric properties:
- Electron-withdrawing groups (e.g., -F) : Enhance electrophilicity of the benzoyl moiety, potentially increasing binding affinity in enzyme inhibition assays.
- Steric hindrance : Bulky substituents on the cyclohexane ring may reduce solubility but improve selectivity in target interactions.
- Computational modeling : Use DFT calculations to predict substituent effects on molecular electrostatic potential (MEP) and frontier orbitals .
Methodological Guidelines for Data Interpretation
Q. How should researchers handle variability in optical rotation measurements?
- Calibrate instruments : Regularly standardize polarimeters using reference compounds.
- Report solvent-specific data : Optical rotation (e.g., [α]D) varies with solvent (hexane vs. iso-octane), so specify conditions explicitly .
- Triplicate measurements : Average three independent readings to minimize experimental error.
Q. What analytical workflows are recommended for characterizing novel derivatives?
A tiered approach ensures robustness:
Purity assessment : HPLC-UV (≥95% purity threshold).
Structural confirmation : HRMS for molecular formula, 2D-NMR (COSY, HSQC) for connectivity.
Stereochemical assignment : X-ray crystallography or NOESY for spatial configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
